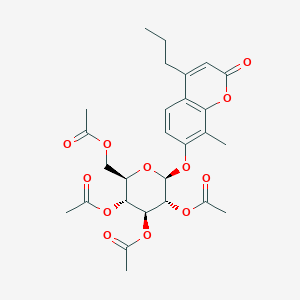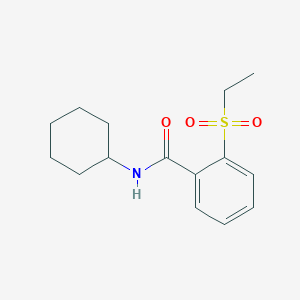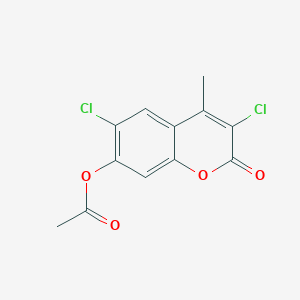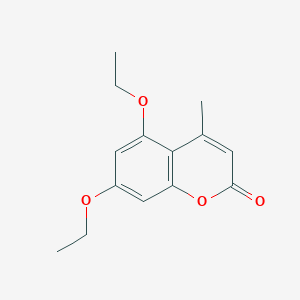![molecular formula C18H21NO6S B11159795 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-methionine](/img/structure/B11159795.png)
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-4-(methylsulfanyl)butanoic acid is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromen core with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps:
-
Formation of the Chromen Core: : The chromen core can be synthesized through the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents. For instance, 7-hydroxy-4-methylcoumarin can react with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone to form ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate .
-
Acetamido Group Introduction: : The acetamido group can be introduced by reacting the chromen derivative with acetic anhydride and a suitable amine under controlled conditions.
-
Methylsulfanylbutanoic Acid Formation: : The final step involves the introduction of the methylsulfanylbutanoic acid moiety. This can be achieved through a series of reactions involving thiol compounds and butanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromen core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated chromen derivatives.
Scientific Research Applications
2-[2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-4-(methylsulfanyl)butanoic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Biological Studies: Used in studies exploring enzyme inhibition, particularly targeting enzymes involved in oxidative stress and inflammation.
Pharmaceutical Research: Potential candidate for drug development due to its diverse biological activities.
Industrial Applications: May be used in the synthesis of other complex organic molecules with therapeutic potential.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Antioxidant Activity: The chromen core can scavenge free radicals, reducing oxidative stress in biological systems.
Anticancer Activity: The compound may interfere with cell proliferation pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its biological activities.
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: An intermediate in the synthesis process.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Compounds with similar chromen cores and varying functional groups.
Uniqueness
2-[2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-4-(methylsulfanyl)butanoic acid is unique due to its combination of functional groups, which confer a wide range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H21NO6S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C18H21NO6S/c1-10-12-5-4-11(24-2)8-15(12)25-18(23)13(10)9-16(20)19-14(17(21)22)6-7-26-3/h4-5,8,14H,6-7,9H2,1-3H3,(H,19,20)(H,21,22)/t14-/m1/s1 |
InChI Key |
OGNOEUXTPGRCMP-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N[C@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11159716.png)

![N-(2,5-Dichlorophenyl)-2-({4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide](/img/structure/B11159739.png)

![ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11159750.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B11159755.png)

![6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate](/img/structure/B11159768.png)

![7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B11159771.png)
![N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11159774.png)

![N-(3,4-dichlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11159783.png)
![N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11159789.png)
